molecular formula C16H19N3O2 B12265195 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine

Cat. No.: B12265195
M. Wt: 285.34 g/mol
InChI Key: CLIWLFXYEFQQDD-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine is a complex organic compound that features a benzodioxin ring fused with a pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring is synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Alkylation: The benzodioxin intermediate is then alkylated using an appropriate alkyl halide to introduce the methyl group.

    Pyrimidine Formation: The alkylated benzodioxin is reacted with a pyrimidine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine is unique due to its combined benzodioxin and pyrimidine structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C16H19N3O2/c1-11-8-16(18-12(2)17-11)19(3)10-13-4-5-14-15(9-13)21-7-6-20-14/h4-5,8-9H,6-7,10H2,1-3H3

InChI Key

CLIWLFXYEFQQDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N(C)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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